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molecular formula C11H20O2 B8667114 1,1-Dimethoxynon-3-yne CAS No. 87745-62-8

1,1-Dimethoxynon-3-yne

Cat. No. B8667114
M. Wt: 184.27 g/mol
InChI Key: JHDCYFBUCHCNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05116981

Procedure details

1-Heptyne (50 ml, 381 mmole) is dissolved in 360 ml dry THF in a flame dried 2000 ml 3-neck round bottom flask under nitrogen. The solution is cooled to 0° C. and treated with n-butyllithium (232 ml, 360 mmole) dropwise over 40 minutes via a dropping funnel. The reaction mixture is stirred 30 minutes at 0° C., treated with hexamethylphosphoric triamide (68 ml, 391 mmole), and stirred an additional 30 minutes at 0° C. 1,1-Dimethoxy-2-bromoethane (43 ml, 364 mmole) is added dropwise to the reaction mixture over 10 minutes at 0° C. The reaction mixture is stirred 3 hours at 0° C. and an additional 72 hours at room temperature. The mixture is subsequently quenched with 5 ml water and the THF removed in vacuo. The amber oily residue is dissolved in 200 ml diethyl ether and poured into 100 ml 50% saturated sodium chloride. The aqueous layer is extracted with 3×75 ml diethyl ether. The organics are combined, washed with 6×50 ml 50% saturated sodium chloride, and dried over anhydrous magnesium sulfate. The diethyl ether is removed in vacuo and the red oily residue distilled under reduced pressure. After a 5 ml forerun, the fraction boiling at 65°-67° C. (0.5 mm) is collected to provide 42 g of the title compound as a colorless oil. Following the above procedure gives the title compound having the physical characteristic described below:
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
232 mL
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
reactant
Reaction Step Three
Quantity
43 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].C([Li])CCC.CN(C)P(=O)(N(C)C)N(C)C.[CH3:24][O:25][CH:26]([O:29][CH3:30])[CH2:27]Br>C1COCC1>[CH3:24][O:25][CH:26]([O:29][CH3:30])[CH2:27][C:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C#CCCCCC
Name
Quantity
360 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
232 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
68 mL
Type
reactant
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Four
Name
Quantity
43 mL
Type
reactant
Smiles
COC(CBr)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried 2000 ml 3-neck round bottom flask under nitrogen
STIRRING
Type
STIRRING
Details
stirred an additional 30 minutes at 0° C
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred 3 hours at 0° C. and an additional 72 hours at room temperature
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The mixture is subsequently quenched with 5 ml water
CUSTOM
Type
CUSTOM
Details
the THF removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The amber oily residue is dissolved in 200 ml diethyl ether
ADDITION
Type
ADDITION
Details
poured into 100 ml 50% saturated sodium chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with 3×75 ml diethyl ether
WASH
Type
WASH
Details
washed with 6×50 ml 50% saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The diethyl ether is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the red oily residue distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
After a 5 ml forerun, the fraction boiling at 65°-67° C. (0.5 mm) is collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CC#CCCCCC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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